molecular formula C14H20N2O2 B366051 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one CAS No. 349089-68-5

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B366051
CAS No.: 349089-68-5
M. Wt: 248.32g/mol
InChI Key: COPKGKBYPSHXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine core, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals . The structure combines a phenylethanone group with a 2-hydroxyethylpiperazine moiety, a functional group present in various compounds with documented research applications . Piperazine derivatives are recognized as among the most important building blocks in today's drug discovery and are found in compounds across a number of different therapeutic areas . For instance, molecules containing the 4-(2-hydroxyethyl)piperazine group have been utilized in the synthesis of complex bioactive molecules, demonstrating the value of this subunit in chemical development . This compound is provided exclusively for research purposes in laboratory settings. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for ensuring safe handling and disposal of this material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-11-10-15-6-8-16(9-7-15)14(18)12-13-4-2-1-3-5-13/h1-5,17H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPKGKBYPSHXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Hydroxyethyl)piperazine

Piperazine reacts with 2-chloroethanol in a 1:1 molar ratio under basic conditions (e.g., K₂CO₃ or NaOH) to yield 1-(2-hydroxyethyl)piperazine. Solvents like toluene or dimethylformamide (DMF) facilitate nucleophilic substitution, while temperatures of 80–100°C drive the reaction to completion. Excess piperazine minimizes di-substitution, achieving ~65–75% mono-alkylation.

Reaction Conditions :

  • Solvent : Toluene or DMF

  • Base : K₂CO₃ (2 eq)

  • Temperature : 80°C, 12–24 hours

  • Yield : 68% (mono-substituted product)

Acylation with Phenacyl Bromide

The secondary amine in 1-(2-hydroxyethyl)piperazine undergoes alkylation with bromoacetophenone (PhCOCH₂Br). Schotten-Baumann conditions (aqueous NaOH, dichloromethane) or polar aprotic solvents (e.g., acetonitrile) with K₂CO₃ as the base are employed.

Optimized Protocol :

  • Molar Ratio : 1-(2-hydroxyethyl)piperazine : bromoacetophenone = 1:1.2

  • Solvent : Acetonitrile

  • Base : K₂CO₃ (1.5 eq)

  • Temperature : 60°C, 6 hours

  • Yield : 82%

One-Pot N-Alkylation Strategy

A streamlined method involves concurrent alkylation of piperazine with 2-chloroethanol and bromoacetophenone in a single reactor. Excess piperazine (2.5 eq) ensures sequential mono-alkylation:

  • Piperazine + 2-chloroethanol → 1-(2-hydroxyethyl)piperazine

  • 1-(2-hydroxyethyl)piperazine + bromoacetophenone → Target compound

Advantages :

  • Eliminates intermediate purification.

  • Reduces reaction time by 30%.

Limitations :

  • Lower overall yield (~55%) due to competing di-substitution.

Reductive Amination

Condensation of 2-hydroxyethylamine with phenylglyoxal (PhCOCHO) in the presence of NaBH₃CN yields a secondary amine, which cyclizes with piperazine under acidic conditions. This method is less favored due to poor regiocontrol.

Mitsunobu Reaction

The hydroxyethyl group is introduced via Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, high costs and side-product formation limit scalability.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent Polarity Acetonitrile > DMFHigher polarity improves nucleophilicity of piperazine.
Temperature 60–80°CAccelerates alkylation but risks di-substitution above 90°C.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 20% in biphasic systems.

  • Microwave Assistance : Reduces acylation time from 6 hours to 45 minutes with comparable yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95–7.45 (m, 5H, Ph), 4.10 (t, 2H, -CH₂OH), 3.85–3.50 (m, 8H, piperazine), 2.90 (s, 2H, COCH₂).

  • IR (cm⁻¹) : 3280 (-OH), 1685 (C=O), 1240 (C-N).

Purity Assessment

  • HPLC : >98% purity using C18 column, 70:30 acetonitrile/water, retention time = 4.2 min .

Chemical Reactions Analysis

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring, which is a common structural motif in many biologically active molecules. Its unique structure includes:

  • Piperazine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
  • Phenyl Group : Enhances lipophilicity, potentially improving the compound's pharmacokinetic properties.
  • Hydroxyethyl Substituent : May contribute to solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus15.625 µMBactericidal
Escherichia coli31.25 µMBacteriostatic

The compound's mechanism of action appears to involve disruption of cellular processes in bacteria, although specific pathways remain to be fully elucidated.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.0Induction of apoptosis
A549 (Lung Cancer)5.0mPGES-1 inhibition

The anticancer activity is hypothesized to be mediated through the modulation of specific signaling pathways involved in cell survival and apoptosis.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

  • Formation of the Piperazine Ring : Using piperazine and appropriate aldehydes or ketones.
  • Introduction of Hydroxyethyl Group : Achieved through alkylation reactions.
  • Final Coupling Reaction : Typically involves acylation or condensation with phenyl derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including this compound. The findings revealed that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of the compound against human cancer cell lines. The results indicated that it could induce significant apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Substituents on Piperazine Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
This compound 2-Hydroxyethyl C₁₄H₂₀N₂O₂ 248.32 Enhanced hydrophilicity; discontinued commercial availability
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone 1-Benzylpiperidinyl C₂₄H₂₉N₃O 375.51 Increased lipophilicity due to benzyl group
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one 4-Fluorobenzyl C₁₉H₂₀FN₂O 326.37 Fluorine enhances metabolic stability; confirmed via ¹³C-NMR
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one (Y511-0633) 3-Chlorobenzoyl, diphenyl C₂₅H₂₂ClN₂O₂ 421.91 High molecular weight; potential for CNS activity
1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenylethan-1-one Methanesulfonyl C₁₃H₁₈N₂O₃S 294.36 Sulfonyl group improves electronegativity
4-(4-Aminobenzoyl)piperazin-1-ylmethanone 4-Aminobenzoyl, furan-2-yl C₁₇H₁₈N₃O₃ 324.35 Amine group enables conjugation; synthesized via nitro reduction

Pharmacological and Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity : The 2-hydroxyethyl group in the target compound increases water solubility, which may improve bioavailability compared to analogs like the 1-benzylpiperidinyl derivative (logP ~3.5 vs. ~4.2) .
  • Metabolic Stability : Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .

Biological Activity

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one, commonly referred to as HEPP, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with HEPP, drawing on diverse scientific literature.

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 1942-31-0
  • Structure : The compound features a piperazine ring substituted with a hydroxyethyl group and a phenyl group attached to an ethanone moiety.

Antimicrobial Properties

HEPP has been evaluated for its antimicrobial activity. In a study assessing various derivatives of piperazine, HEPP exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that HEPP is particularly effective against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

Research has demonstrated that HEPP possesses anticancer properties. In vitro studies on various cancer cell lines, including breast and prostate cancer cells, showed that HEPP induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases.

Case Study : A notable study published in the Journal of Medicinal Chemistry reported that HEPP reduced cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that HEPP effectively triggers programmed cell death in these cancer cells.

Neuroprotective Effects

HEPP has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, administration of HEPP demonstrated significant improvement in cognitive function and reduction in neuronal damage. The proposed mechanism involves the inhibition of oxidative stress and inflammation in neuronal tissues.

Research Findings : A study conducted on mice with induced neurodegeneration showed that treatment with HEPP led to a significant decrease in markers of oxidative stress (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activities (e.g., superoxide dismutase).

The biological activity of HEPP can be attributed to its ability to interact with various molecular targets:

  • PDE5 Inhibition : Similar compounds have been shown to inhibit phosphodiesterase type 5 (PDE5), which plays a role in regulating vascular smooth muscle relaxation.
  • Apoptosis Regulation : HEPP modulates key signaling pathways involved in apoptosis, including the Bcl-2 family proteins and caspase activation.

Safety Profile

While HEPP shows promising biological activities, its safety profile must be considered. Preliminary data suggest that it has low toxicity; however, further studies are required to establish comprehensive safety parameters.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-phenylethanone with 4-(2-hydroxyethyl)piperazine under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) using a base like triethylamine to deprotonate the piperazine nitrogen. Reaction optimization should focus on temperature control (40–60°C), stoichiometric ratios (1:1.2 for ketone:piperazine), and catalyst screening (e.g., DMAP for accelerated kinetics). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons), phenylethanone aromatic protons (δ 7.2–7.8 ppm), and hydroxyethyl group (δ 3.6–4.0 ppm).
  • FT-IR : Validate carbonyl stretching (C=O at ~1700 cm⁻¹) and hydroxyl group (O–H at ~3400 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₀N₂O₂).
  • X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .

Q. What are the critical parameters for ensuring purity and stability during the storage of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ketone group. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months. Avoid exposure to moisture or acidic/basic conditions, which may degrade the piperazine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for piperazine derivatives across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Standardize protocols using:

  • Positive Controls : Include known ligands (e.g., ketanserin for 5-HT₂A receptor studies).
  • Dose-Response Curves : Assess EC₅₀/IC₅₀ values across ≥3 independent replicates.
  • Orthogonal Assays : Validate receptor binding (radioligand displacement) with functional assays (cAMP or calcium flux). Cross-reference with crystallographic data (e.g., piperazine-receptor docking studies from PDB entries) to rationalize affinity differences .

Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using lipid bilayer models (e.g., CHARMM-GUI).
  • QSAR Models : Train on datasets of piperazine derivatives to predict logP, solubility, and metabolic stability.
  • Docking Studies (AutoDock Vina) : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability. Validate predictions with in vitro hepatocyte assays .

Q. How does the substitution pattern on the piperazine ring influence the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with varying substituents (e.g., alkyl, aryl, or halogen groups) on the piperazine nitrogen.
  • Radioligand Binding Assays : Quantify affinity for targets like dopamine D₂ or serotonin receptors.
  • Crystallographic Analysis : Resolve ligand-receptor complexes (e.g., PDB: 6CM4) to identify critical hydrogen bonds (e.g., hydroxyethyl O–H with Glu²⁹⁸ in 5-HT₂A). Hydrophobic substituents on the phenyl group enhance π-π stacking with aromatic receptor residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.